molecular formula C57H70N12O9S2 B1663551 Ccris 6495 CAS No. 103222-11-3

Ccris 6495

Cat. No. B1663551
CAS RN: 103222-11-3
M. Wt: 1131.4 g/mol
InChI Key: SWXOGPJRIDTIRL-UHFFFAOYSA-N
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Description

Vapreotide is a synthetic cyclic octapeptide analogue of somatostatin . It has the molecular formula C57H70N12O9S2 and a molecular weight of 1131.4 g/mol. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Scientific Research Applications

Pesticide Analysis in Black Tea Matrix

The 6495D system has been used for non-stop pesticide analysis in black tea matrix . The system’s robustness is of utmost importance especially when analyzing samples for routine, in-production, type of analysis . The 6495D system is equipped with VacShield and iFunnel technology that aims to provide high sensitivity and high-performance analysis while being robust and rugged enough to withstand the effects of deposition from a complex and dirty matrix .

High Sensitivity and High-Performance Analysis

The 6495D system is equipped with VacShield and iFunnel technology that aims to provide high sensitivity and high-performance analysis . Compared to non-iFunnel systems, the 6495D system provides about 10x improvement in signal while providing superior injection-to-injection measurement robustness and precision at sub-millisecond dwell times .

Robust and Rugged System

The 6495D system is robust and rugged enough to withstand the effects of deposition from a complex and dirty matrix . This makes it ideal for analyzing complex samples in various scientific research applications .

Comprehensive Protein Quantification in Plasma

The 6495D system has been used for comprehensive protein quantification in plasma . The system’s ultrahigh performance and enhanced system features provide seamless protein quantification method optimization, ultimate analytical sensitivity, and high analytical precision .

Multiplexed Mass Spectrometry

The 6495D system is capable of handling large panel multiplexed mass spectrometry methods . This is particularly useful in proteomics research where multiplexed mass spectrometry using multiple reaction monitoring (MRM)-based liquid chromatography/mass spectrometry (LC/MS) methods has become increasingly important for quantification of protein biomarkers .

Peptide Quantification in Human Plasma

The 6495D system provides state-of-the-art technology for comprehensive peptide quantification analysis in complex matrices . The system’s high-performance is demonstrated for peptide quantification in human plasma .

properties

IUPAC Name

10-(4-aminobutyl)-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXOGPJRIDTIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H70N12O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vapreotida

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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